REACTION_CXSMILES
|
[OH:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([C:5]3=[N:12]O)[CH2:3]1)[CH2:9]2.[H][H]>CCO.[Rh]>[NH2:12][CH:5]1[CH:6]2[CH2:11][C:2]3([OH:1])[CH2:9][CH:8]([CH2:10][CH:4]1[CH2:3]3)[CH2:7]2
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC12CC3C(C(CC(C1)C3)C2)=NO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hydrogenation reaction
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C2CC3(CC(CC1C3)C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][CH:4]([C:5]3=[N:12]O)[CH2:3]1)[CH2:9]2.[H][H]>CCO.[Rh]>[NH2:12][CH:5]1[CH:6]2[CH2:11][C:2]3([OH:1])[CH2:9][CH:8]([CH2:10][CH:4]1[CH2:3]3)[CH2:7]2
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC12CC3C(C(CC(C1)C3)C2)=NO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hydrogenation reaction
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C2CC3(CC(CC1C3)C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |